molecular formula C14H15NO3 B7874493 (3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

(3,4-Dimethoxyphenyl)(pyridin-2-yl)methanol

Cat. No. B7874493
M. Wt: 245.27 g/mol
InChI Key: FWZYZNLXCQEPRY-UHFFFAOYSA-N
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Patent
US04024158

Procedure details

A stirred solution of 187.5 ml of 1.6 M solution of butyllithium in hexane was cooled to -40° under nitrogen and 39.5 g (0.25 M) of 2-bromopyridine in 100 ml of ether added dropwise. The mixture was stirred 15 minutes at -40° and a solution of 41.5 g (0.25 M) of 3,4-dimethoxybenzaldehyde in 200 ml of ether added. After stirring at -15° for 45 minutes, the mixture was poured into 500 g ice/100 ml conc. HCl. The separated aqueous layer was made alkaline with conc. NH4OH, extracted with methylene chloride and the dried extract concentrated. The residual oil crystallized from benzene/hexane to give 3,4-dimethoxyphenyl-2-pyridyl carbinol, mp 92°-94°.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[CH:18]=[O:19].[NH4+].[OH-]>CCCCCC.CCOCC>[CH3:13][O:14][C:15]1[CH:16]=[C:17]([CH:18]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[OH:19])[CH:20]=[CH:21][C:22]=1[O:23][CH3:24] |f:3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
39.5 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
41.5 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 15 minutes at -40°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at -15° for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the dried extract
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residual oil crystallized from benzene/hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C(O)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.